molecular formula C9H7N3OS2 B2680239 N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide CAS No. 33949-86-9

N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2680239
CAS RN: 33949-86-9
M. Wt: 237.3
InChI Key: AUMOOOLWZQSMNH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes 1,3,4-thiadiazole derivatives capable of disrupting processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of a suitable precursor with a sulfur-containing reagent . For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize new compounds .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including Michael addition reactions with α,β-unsaturated compounds .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazole derivatives are typically solid at room temperature . The exact physical and chemical properties can vary depending on the specific substituents attached to the thiadiazole ring.

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives, including N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide, have shown significant potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . In vitro screening for anticancer activity has been conducted for some of these compounds .

Antimicrobial Activity

These compounds have also been evaluated as potent antimicrobial agents . They have shown effectiveness against various bacterial and fungal strains .

Antifungal Activity

In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have demonstrated antifungal activities . They have been evaluated against various fungal strains, showing potential for use in antifungal treatments .

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have shown potential as anticonvulsant agents . They could be used in the treatment of conditions such as epilepsy .

Insecticidal Activity

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activities . This suggests potential use in pest control applications .

Drug Design

The 1,3,4-thiadiazole scaffold is a significant molecular structure in medicinal chemistry and drug design . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes it a valuable structure in the design of new drugs .

Antidepressant Activity

1,3,4-Thiadiazole derivatives have also shown potential as antidepressant agents . They could be used in the treatment of conditions such as depression .

Anti-Inflammatory Activity

These compounds have shown potential as anti-inflammatory agents . They could be used in the treatment of various inflammatory conditions .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 .

Future Directions

1,3,4-Thiadiazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer, antimicrobial, and antiviral agents . Future research will likely continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMOOOLWZQSMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide

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